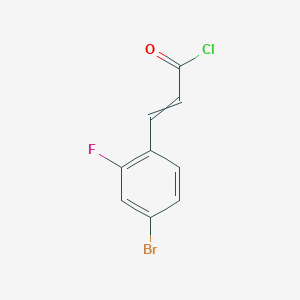![molecular formula C14H11BrClNO2 B13713742 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid typically involves the following steps:
Nitration: The starting material, 2-bromophenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The compound is chlorinated to introduce a chlorine atom at the desired position.
Acylation: Finally, the compound undergoes acylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or chlorine atoms under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
2-Bromo-2-phenylacetic Acid: Shares the bromine and phenyl groups but lacks the chlorine and amino groups.
4-Bromophenylacetic Acid: Similar structure but with different substitution patterns.
2-Amino-2-(4-bromophenyl)acetic Acid: Contains an amino group but differs in the position of the bromine atom.
Uniqueness
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is unique due to its specific combination of bromine, chlorine, and amino groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C14H11BrClNO2 |
|---|---|
分子量 |
340.60 g/mol |
IUPAC名 |
2-[3-(2-bromoanilino)-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-3-1-2-4-12(10)17-13-7-9(8-14(18)19)5-6-11(13)16/h1-7,17H,8H2,(H,18,19) |
InChIキー |
JKFQPXGORVPUQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC(=O)O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



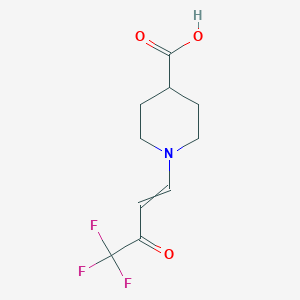
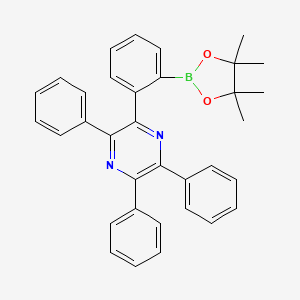
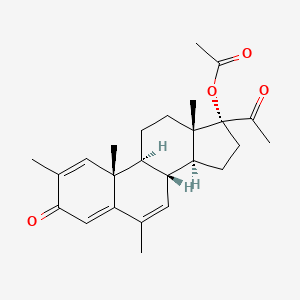

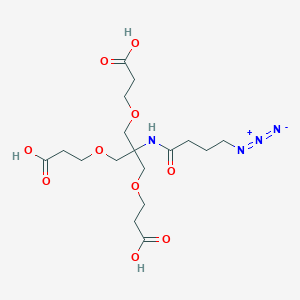
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
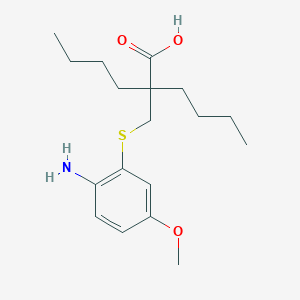

![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
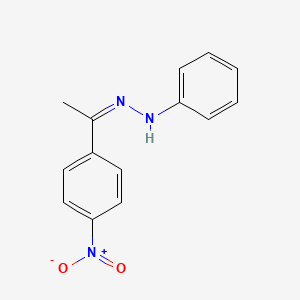

![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
